molecular formula C10H11BrO3 B2515459 methyl 4-bromo-2-methoxy-3-methylbenzoate CAS No. 1427413-96-4

methyl 4-bromo-2-methoxy-3-methylbenzoate

Cat. No.: B2515459
CAS No.: 1427413-96-4
M. Wt: 259.099
InChI Key: HGOROMRYHDGJDS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methoxy-3-methylbenzoate is a brominated and methoxy-substituted benzoate ester. It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds within this class are frequently employed in the development of substances with potential pharmacological activities, including anticancer, antitumor, and antimicrobial agents . As a benzoate ester derivative, its structure is amenable to further functionalization, making it useful for constructing more complex molecules via cross-coupling reactions and other synthetic transformations. The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-bromo-2-methoxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-8(11)5-4-7(9(6)13-2)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOROMRYHDGJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427413-96-4
Record name methyl 4-bromo-2-methoxy-3-methylbenzoate
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Synthetic Methodologies for Methyl 4 Bromo 2 Methoxy 3 Methylbenzoate and Analogues

Direct Synthesis Approaches

A direct synthesis of methyl 4-bromo-2-methoxy-3-methylbenzoate would ideally involve the selective bromination of the precursor, methyl 2-methoxy-3-methylbenzoate. This approach, however, is challenging due to the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a potent activating ortho-, para-director, while the methyl group (-CH₃) is a less powerful ortho-, para-director. The methyl ester group (-COOCH₃) is a deactivating meta-director.

In the precursor methyl 2-methoxy-3-methylbenzoate, the position para to the strong activating methoxy group (C4) is sterically accessible and electronically favored for electrophilic substitution. Therefore, direct electrophilic aromatic bromination could potentially yield the desired product. Reagents like N-Bromosuccinimide (NBS) in a polar solvent such as acetonitrile (B52724) have been shown to be effective for the regiospecific nuclear bromination of activated methoxybenzenes, often proceeding at room temperature. mdma.ch However, documentation for this specific transformation is not widely available, and multi-step syntheses are more commonly employed to prevent the formation of isomeric byproducts and ensure higher yields.

Multi-step Synthetic Routes

Multi-step pathways offer superior control over the introduction of functional groups, which is critical for the synthesis of a precisely substituted compound like this compound. A common strategy involves constructing the carbon skeleton and then introducing the halogen at a specific position.

Esterification Reactions Preceding Aromatic Substitution

A logical multi-step approach begins with the appropriate benzoic acid derivative, in this case, 2-methoxy-3-methylbenzoic acid, followed by esterification to form the methyl ester. chemicalbook.comgoogle.comgoogle.com This methyl ester can then undergo subsequent bromination. The esterification step is a fundamental reaction in organic synthesis and can be achieved through several reliable methods.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduyoutube.com The use of excess methanol (B129727) helps to shift the reaction equilibrium towards the product side, ensuring a high yield of the desired methyl ester. youtube.com This acid-catalyzed process is a well-established and cost-effective method suitable for large-scale synthesis. mdpi.com

Alternative methods include the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with methanol. This two-step procedure is often faster and can be performed under milder conditions than Fischer esterification.

Table 1: Selected Esterification Methods for Benzoic Acid Analogues

Starting MaterialReagentsProductReference
Benzoic AcidMethanol, H₂SO₄ (catalyst)Methyl Benzoate (B1203000) youtube.com
p-Methylbenzoic AcidMethanol, Zr/Ti Solid Acid CatalystMethyl p-methylbenzoate mdpi.com
3-Amino-2-methylbenzoic AcidMethanol, H₂SO₄Methyl 3-amino-2-methylbenzoate googleapis.com

Bromination Strategies

With the methyl ester in place, the next crucial step is the introduction of the bromine atom onto the aromatic ring or the side-chain. The choice of brominating agent and reaction conditions dictates the position of bromination.

To synthesize the target compound, electrophilic aromatic bromination (nuclear bromination) is required. This reaction introduces a bromine atom directly onto the benzene (B151609) ring. For the substrate methyl 2-methoxy-3-methylbenzoate, the cumulative directing effects of the substituents guide the incoming electrophile. The strongly activating para-directing methoxy group at C2, combined with the ortho-, para-directing methyl group at C3, overwhelmingly favors substitution at the C4 position.

The reaction can be performed using various sources of electrophilic bromine. N-Bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile can achieve nuclear bromination on activated rings without the need for a Lewis acid catalyst. mdma.ch Alternatively, treating highly deactivated aromatic compounds with NBS in concentrated sulfuric acid has also proven effective for monobromination. organic-chemistry.org

It is essential to distinguish between nuclear bromination and side-chain (benzylic) bromination. The reaction conditions are the primary determinant of the outcome.

Nuclear Bromination : This is an electrophilic substitution reaction that occurs on the aromatic ring itself. It is typically promoted by polar conditions and either a Lewis acid catalyst (e.g., FeBr₃ with Br₂) or a highly activated aromatic substrate.

Side-Chain Bromination : This is a free-radical substitution that occurs at a benzylic position—the carbon atom adjacent to the aromatic ring. This reaction is initiated by light (UV), heat, or a radical initiator (e.g., AIBN or benzoyl peroxide) and is typically carried out in non-polar solvents like carbon tetrachloride (CCl₄). masterorganicchemistry.com

For the synthesis of this compound, conditions favoring nuclear bromination are required. Conversely, if the target were an isomer like methyl 2-(bromomethyl)-3-methoxybenzoate, conditions for radical side-chain bromination would be employed. nih.gov

While not the pathway to the title compound, radical-initiated side-chain bromination is a critical technique for synthesizing important analogues and intermediates. The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in a non-polar solvent with a radical initiator, is the archetypal method for this transformation. masterorganicchemistry.com

NBS is favored over diatomic bromine (Br₂) for side-chain halogenation because it maintains a low, constant concentration of bromine radicals in the reaction mixture. masterorganicchemistry.com This minimizes competitive electrophilic addition to any double bonds or bromination of the aromatic nucleus. masterorganicchemistry.com The reaction is initiated by UV light or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.com This method has been successfully applied to various substituted methylbenzoate analogues. For example, methyl 4-methyl-3-methoxybenzoate can be converted to methyl 4-(bromomethyl)-3-methoxybenzoate in high yield using NBS and a UV lamp in chlorobenzene (B131634). google.com

Table 2: Radical-Initiated Side-Chain Bromination of Methylbenzoate Analogues

Starting MaterialReagents & ConditionsProductYieldReference
Methyl 3-methoxy-4-methylbenzoateNBS, AIBN, CCl₄, refluxMethyl 4-(bromomethyl)-3-methoxybenzoateCrude Product
Methyl 3-methoxy-4-methylbenzoateNBS, UV light, Chlorobenzene, 0-5°CMethyl 4-(bromomethyl)-3-methoxybenzoate90% google.com

Introduction of Methoxy and Methyl Functionalities

The strategic introduction of methoxy and methyl groups onto the aromatic ring is a fundamental aspect of the synthesis of this compound. A plausible synthetic route commences with a precursor that already contains some of the desired functionalities, which are then elaborated in subsequent steps.

A key precursor for this synthesis is 2-methoxy-3-methylbenzoic acid. The preparation of this starting material can be achieved from 2,6-dichlorotoluene. The first step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by a methoxy group. This is typically carried out using sodium methoxide (B1231860) in a suitable solvent like dimethylformamide (DMF), with a cuprous salt catalyst to facilitate the reaction. The resulting 3-chloro-2-methylanisole (B1580867) can then be converted to the corresponding Grignard reagent by reaction with magnesium in an appropriate solvent such as tetrahydrofuran (B95107) (THF). Subsequent carboxylation of the Grignard reagent with carbon dioxide (dry ice) yields 2-methoxy-3-methylbenzoic acid. google.com

Once the 2-methoxy-3-methylbenzoic acid is obtained, the next step is esterification to form methyl 2-methoxy-3-methylbenzoate. This is a standard transformation, often achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, or by using reagents like thionyl chloride followed by methanol.

The final step in the sequence to obtain the target molecule is the introduction of the bromine atom at the 4-position. This can be accomplished through electrophilic aromatic substitution. A common method for the bromination of activated aromatic rings is the use of bromine in a solvent like acetic acid. For instance, a similar compound, methyl 2-methoxy-4-methylbenzoate, has been successfully brominated to yield methyl 5-bromo-2-methoxy-4-methylbenzoate. chemicalbook.com Applying this methodology to methyl 2-methoxy-3-methylbenzoate is expected to yield the desired this compound, with the directing effects of the methoxy and methyl groups favoring substitution at the 4-position.

An alternative approach for the introduction of the methyl group can be envisioned through palladium-catalyzed cross-coupling reactions, which are discussed in the following section.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing this compound and its analogues, these reactions can be employed at various stages.

For instance, a palladium-catalyzed approach could be utilized for the introduction of the methyl group. A hypothetical synthetic route could start with a dibrominated precursor, such as methyl 2,4-dibromo-2-methoxybenzoate. A regioselective Suzuki or Stille coupling reaction could then be used to introduce the methyl group at the 3-position. This would involve the reaction of the dibrominated ester with a suitable methylating agent, such as methylboronic acid or trimethyltin (B158744) chloride, in the presence of a palladium catalyst and a base.

More commonly, the bromine atom in the final product, this compound, serves as a versatile handle for further functionalization through palladium-catalyzed reactions. This allows for the synthesis of a wide array of analogues. For example, Suzuki coupling of this compound with various aryl or vinyl boronic acids can lead to the formation of biaryl or styrenyl derivatives, respectively. chemicalbook.com Similarly, Heck coupling reactions can introduce alkenyl groups, and Sonogashira coupling can be used to install alkynyl moieties. Buchwald-Hartwig amination would allow for the introduction of nitrogen-based functional groups.

A patent for the preparation of 4-bromoacetyl-2-methyl benzoate highlights a synthetic sequence involving an initial esterification followed by a palladium-catalyzed reaction to introduce a vinyl group, which is then further functionalized. sigmaaldrich.com This demonstrates the industrial relevance of palladium catalysis in the synthesis of complex substituted benzoates.

The choice of palladium catalyst and ligands is crucial for the success of these coupling reactions, influencing reaction efficiency, selectivity, and substrate scope. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often used in conjunction with phosphine (B1218219) ligands such as triphenylphosphine (B44618) or more specialized ligands like Xantphos. nih.gov

Comparative Analysis of Synthetic Efficiencies and Scalability

The efficiency and scalability of a synthetic route are critical considerations, particularly for the potential large-scale production of a target molecule. When evaluating the synthesis of this compound, a comparison of potential strategies reveals distinct advantages and disadvantages.

The proposed primary route, starting from 2,6-dichlorotoluene, involves a series of relatively robust and well-understood reactions. The initial nucleophilic aromatic substitution to introduce the methoxy group can be high-yielding, and the subsequent Grignard formation and carboxylation are standard procedures. Esterification is typically a high-yielding and straightforward process. The final bromination step is also generally efficient. However, the use of organometallic reagents like Grignard reagents can present challenges on a large scale due to their moisture sensitivity and potential for side reactions.

Synthetic Step Reagents and Conditions Potential Advantages Potential Scalability Challenges
Methoxylation Sodium methoxide, Cu(I) salt, DMFHigh yield, established methodUse of DMF, metal catalyst removal
Carboxylation Mg, THF, CO2 (dry ice)Reliable for benzoic acid synthesisMoisture sensitivity of Grignard reagent
Esterification Methanol, acid catalystHigh yield, simple procedureUse of corrosive acids
Bromination Bromine, acetic acidDirect, often high-yieldingHandling of bromine, regioselectivity

An alternative strategy involving late-stage introduction of the methyl group via a palladium-catalyzed cross-coupling reaction on a dibrominated precursor could offer greater flexibility for creating analogues. However, this approach may be more costly due to the use of palladium catalysts and specialized reagents. The regioselectivity of the coupling reaction would also need to be carefully controlled.

Ultimately, the choice of the most efficient and scalable synthetic route will depend on a variety of factors, including the cost and availability of starting materials, the desired purity of the final product, and the specific equipment and expertise available.

Reactivity and Mechanistic Studies of Methyl 4 Bromo 2 Methoxy 3 Methylbenzoate

Role of the Bromine Atom in Chemical Transformations

The bromine atom at the C4 position is a key handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions. It also influences the aromatic ring's susceptibility to substitution reactions.

While specific data for methyl 4-bromo-2-methoxy-3-methylbenzoate is not prevalent in the literature, its reactivity in cross-coupling reactions can be inferred from similar aryl bromides. For instance, methyl 4-bromobenzoate (B14158574) is known to participate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. researchgate.netorganic-chemistry.orgsigmaaldrich.com The presence of both an electron-donating methoxy (B1213986) group and a methyl group, along with the electron-withdrawing methyl ester, would modulate the electron density at the carbon-bromine bond, influencing the rates of oxidative addition in these catalytic cycles.

Below is a summary of expected cross-coupling reactions:

Reaction Reactant Catalyst Product Type
Suzuki-Miyaura CouplingAryl or vinyl boronic acid/esterPd(0) complexBiaryl or vinyl-substituted benzoate (B1203000)
Heck CouplingAlkenePd(0) complexAlkenyl-substituted benzoate
Sonogashira CouplingTerminal alkynePd(0) complex and Cu(I) co-catalystAlkynyl-substituted benzoate

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. masterorganicchemistry.comlibretexts.org The methoxy group at C2 is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. organicchemistrytutor.comlibretexts.org The methyl group at C3 is a weakly activating group and also an ortho, para-director, primarily through an inductive effect. chemistrysteps.com The methyl ester group at C1 is a deactivating group and a meta-director because it withdraws electron density from the ring. The bromine atom at C4 is a deactivating group but directs ortho and para. masterorganicchemistry.com

The directing effects of these substituents are summarized below:

Substituent Position Type Directing Effect
-COOCH₃C1DeactivatingMeta (to C3, C5)
-OCH₃C2ActivatingOrtho, Para (to C1, C3, C5)
-CH₃C3ActivatingOrtho, Para (to C2, C4, C6)
-BrC4DeactivatingOrtho, Para (to C3, C5)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orgchemistrysteps.com In this compound, the methyl ester group is electron-withdrawing but is situated meta to the bromine. The methoxy and methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Consequently, this compound is expected to be unreactive towards traditional SNAr reactions under standard conditions.

Reactivity of the Methyl Ester Group

The methyl ester group is a versatile functional group that can undergo several important transformations.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.org Steric hindrance from the adjacent methoxy and methyl groups might slow the rate of hydrolysis compared to less substituted esters. arkat-usa.orgresearchgate.net

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol under acidic or basic catalysis. google.commasterorganicchemistry.com The equilibrium can be driven towards the new ester by removing the methanol (B129727) byproduct.

The methyl ester group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org Milder reducing agents such as sodium borohydride (B1222165) are generally not effective for ester reduction unless specialized conditions are employed. Catalytic hydrogenation can also be used to reduce aromatic esters, although this may also affect other functional groups depending on the catalyst and conditions. acs.orgnih.gov

Influence of Methoxy and Methyl Groups on Aromatic Reactivity

The methoxy and methyl groups have a significant impact on the electron density and regioselectivity of reactions involving the aromatic ring.

As mentioned, both the methoxy and methyl groups are activating groups in electrophilic aromatic substitution, increasing the nucleophilicity of the benzene ring. leah4sci.comyoutube.com The methoxy group, being a stronger activator, will have a more pronounced effect. Their positions relative to each other and the other substituents create a specific electronic environment. The ortho-methoxy group and meta-methyl group (relative to the ester) work in concert to direct incoming electrophiles, though their activating effects are somewhat counteracted by the deactivating bromine and methyl ester groups. youtube.comyoutube.com The steric bulk of these groups, particularly their proximity to the C1 and C2 positions, will also influence the accessibility of adjacent sites to incoming reagents. libretexts.org

Reaction Mechanisms of Key Transformations

The reactivity of this compound is primarily centered around the carbon-bromine bond, which is susceptible to participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. The reaction mechanisms for these key transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, follow well-established catalytic cycles involving a palladium catalyst. While specific mechanistic studies on this compound are not extensively documented, its reactivity can be understood through the generally accepted mechanisms for these coupling reactions with substituted aryl bromides.

The catalytic cycles for these reactions universally commence with the oxidative addition of the aryl bromide to a palladium(0) species. wikipedia.orgbyjus.com This is often considered the rate-determining step. byjus.com The cycle proceeds through either transmetalation or migratory insertion, followed by reductive elimination or β-hydride elimination to yield the final product and regenerate the palladium(0) catalyst, thus completing the cycle. wikipedia.orgfiveable.me

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. byjus.com For this compound, this reaction would involve its coupling with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. byjus.comlumenlearning.com The reaction proceeds through a catalytic cycle composed of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Catalytic Cycle of Suzuki-Miyaura Coupling:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of this compound to a coordinatively unsaturated palladium(0) complex (often generated in situ from a palladium(II) precatalyst). rsc.orgrsc.org This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate. wikipedia.orgbyjus.com The palladium center is oxidized from the 0 to the +2 oxidation state. byjus.com This initial step typically forms a cis-palladium complex, which can then isomerize to the more stable trans-complex. wikipedia.org

Transmetalation: The next step is transmetalation, a ligand exchange process where the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org This step requires the presence of a base, which activates the organoboron compound by forming a more nucleophilic borate (B1201080) species. wikipedia.orgresearchgate.net The exact mechanism of transmetalation is still a subject of investigation, but it results in a diorganopalladium(II) intermediate where both organic fragments are bound to the palladium center. wikipedia.orgacs.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. fiveable.me In this step, the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon bond of the product. libretexts.org This process reduces the palladium center from +2 back to its 0 oxidation state, thereby regenerating the active catalyst which can then participate in a new catalytic cycle. byjus.comfiveable.me Reductive elimination is generally a fast process, driven by the formation of the stable C-C bond. fiveable.me

StepDescriptionKey IntermediatesRole of Reagents
Oxidative AdditionCleavage of the C-Br bond of the aryl bromide and addition to the Pd(0) center.Aryl-Pd(II)-halide complexAryl bromide: Substrate; Pd(0) complex: Catalyst
TransmetalationTransfer of the organic group from the boron reagent to the Pd(II) center.Diaryl-Pd(II) complexOrganoboron compound: Coupling partner; Base: Activator of the boron reagent
Reductive EliminationFormation of the C-C bond between the two organic groups and regeneration of the Pd(0) catalyst.Pd(0) complex-

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In the context of this compound, it would react with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The mechanism of the Heck reaction differs from the Suzuki-Miyaura coupling, notably in the steps following oxidative addition. libretexts.org

Catalytic Cycle of the Heck Reaction:

Oxidative Addition: Similar to the Suzuki coupling, the first step is the oxidative addition of this compound to a palladium(0) catalyst, forming an arylpalladium(II) halide intermediate. wikipedia.org

Migratory Insertion (Carbopalladation): The alkene then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new alkylpalladium(II) intermediate. lumenlearning.com This step creates a new carbon-carbon single bond.

β-Hydride Elimination: For the reaction to proceed to the final product, the alkylpalladium(II) intermediate must have a hydrogen atom on the carbon beta to the palladium atom. A β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and the substituted alkene product. lumenlearning.com This step is typically syn-periplanar.

Reductive Elimination of H-X and Catalyst Regeneration: The final step involves the reductive elimination of H-X from the hydridopalladium(II) complex, facilitated by the base. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. lumenlearning.com

StepDescriptionKey IntermediatesRole of Reagents
Oxidative AdditionInsertion of Pd(0) into the C-Br bond of the aryl bromide.Aryl-Pd(II)-halide complexAryl bromide: Substrate; Pd(0) complex: Catalyst
Migratory InsertionInsertion of the alkene into the Aryl-Pd bond.Alkyl-Pd(II) complexAlkene: Coupling partner
β-Hydride EliminationElimination of a hydrogen atom from the β-carbon to form the alkene product and a hydrido-Pd(II) complex.Hydrido-Pd(II) complex-
Catalyst RegenerationElimination of H-X with the help of a base to regenerate the Pd(0) catalyst.Pd(0) complexBase: Neutralizes H-X and regenerates the catalyst

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is unique in that it typically employs a dual catalytic system, consisting of a palladium catalyst and a copper(I) co-catalyst, in the presence of a base, often an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

Catalytic Cycle of the Sonogashira Coupling:

The mechanism of the Sonogashira coupling is thought to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: As with the other cross-coupling reactions, the palladium cycle is initiated by the oxidative addition of this compound to a palladium(0) species to form an arylpalladium(II) halide complex. mdpi.com

Copper Cycle:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst in the presence of the base to form a copper(I) acetylide intermediate. The base deprotonates the alkyne, making it a more potent nucleophile. csbsju.edu

Transmetalation and Reductive Elimination:

Transmetalation: The copper(I) acetylide then undergoes transmetalation with the arylpalladium(II) halide complex. The acetylenic group is transferred from the copper to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The copper halide is regenerated and can re-enter the copper cycle.

Reductive Elimination: The diorganopalladium(II) intermediate then undergoes reductive elimination to form the aryl-alkyne product and regenerate the palladium(0) catalyst. mdpi.com

StepDescriptionKey IntermediatesRole of Reagents
Oxidative Addition (Pd Cycle)Addition of the aryl bromide to the Pd(0) catalyst.Aryl-Pd(II)-halide complexAryl bromide: Substrate; Pd(0) complex: Catalyst
Formation of Copper Acetylide (Cu Cycle)Reaction of the terminal alkyne with the Cu(I) salt and base.Copper(I) acetylideTerminal alkyne: Coupling partner; Cu(I) salt: Co-catalyst; Base: Deprotonation of alkyne
TransmetalationTransfer of the alkynyl group from copper to palladium.Aryl-alkynyl-Pd(II) complex-
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.Pd(0) complex-

Methyl 4 Bromo 2 Methoxy 3 Methylbenzoate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of a building block in organic synthesis is defined by its reactivity and the complexity of the molecules it can help construct. For methyl 4-bromo-2-methoxy-3-methylbenzoate, its potential lies in the strategic use of its functional groups.

Formation of Polyfunctionalized Aromatic Systems

In principle, the bromine atom on the aromatic ring of this compound could serve as a key reaction point for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are standard methods for creating more complex aromatic systems. These reactions would allow for the introduction of a wide variety of substituents at the C4 position. However, specific examples of such transformations for this compound are not readily found in the literature.

Construction of Heterocyclic Compounds

The synthesis of heterocyclic compounds often involves the use of bifunctional starting materials that can undergo cyclization reactions. While this compound possesses multiple functional groups, published research does not currently detail its specific application as a precursor for heterocyclic systems.

Applications in the Preparation of Advanced Materials

Aromatic compounds are fundamental components of many advanced materials, including polymers, dyes, and organic electronics. The properties of these materials are highly dependent on the structure of their constituent aromatic units. While related bromo-aromatic compounds are used in this field, there is no specific information available detailing the incorporation of this compound into such materials.

Role in the Synthesis of Pharmacologically Active Compounds (APIs)

The synthesis of active pharmaceutical ingredients (APIs) often relies on the use of versatile intermediates that allow for the systematic modification of a lead compound's structure. Substituted benzoates are a common motif in many pharmaceuticals. The bromine atom on this compound could potentially be used to link the aromatic ring to other parts of a larger molecule, a common strategy in drug discovery. Despite this potential, there are no specific examples in the available literature of this compound being used in the synthesis of known APIs.

Utility in Agrochemical Synthesis

Similar to pharmaceutical synthesis, the development of new agrochemicals involves the creation of novel molecular structures. The structural features of this compound could, in theory, be incorporated into new herbicides, fungicides, or insecticides. However, there is a lack of specific research demonstrating its use in this capacity.

Derivatives and Analogues of Methyl 4 Bromo 2 Methoxy 3 Methylbenzoate in Academic Research

Synthesis of Positional Isomers and Functionalized Analogues

The synthesis of derivatives of methyl 4-bromo-2-methoxy-3-methylbenzoate is a key focus of chemical research, aiming to create a library of related compounds for further study. Synthetic strategies are designed to allow for precise control over the placement and nature of functional groups on the aromatic ring and the ester moiety.

The identity and position of the halogen atom on the benzoate (B1203000) ring significantly influence the molecule's electronic properties and reactivity. Research in this area explores the substitution of bromine with other halogens and the synthesis of positional isomers.

Substitution with other halogens (F, Cl, I): Analogues containing fluorine, chlorine, or iodine in place of bromine can be synthesized. The choice of halogenating agent and reaction conditions is critical for achieving selective halogenation. For instance, electrophilic aromatic substitution using catalysts like FeBr₃ for bromination or AlCl₃ for chlorination is a common approach. libretexts.orglibretexts.org The reactivity of different halogenating agents varies, which can be exploited for selective synthesis. rsc.org The resulting aryl halides exhibit different reactivities in subsequent cross-coupling reactions, with the order of reactivity often being I > Br > Cl. nih.gov

Synthesis of Positional Isomers: The synthesis of isomers where the halogen is at a different position on the aromatic ring allows for the investigation of how its location affects molecular properties. For example, synthesizing a compound with bromine at the 5- or 6-position instead of the 4-position requires starting materials with the corresponding substitution pattern. The unambiguous identification of these regioisomers is often challenging and may require advanced analytical techniques like 2D NMR spectroscopy. mdpi.com

Table 1: Synthetic Approaches for Varying Halogen Substitution

Modification Synthetic Strategy Key Considerations
Halogen Exchange Nucleophilic aromatic substitution (SNAr) or metal-catalyzed reactions (e.g., Finkelstein reaction for aryl iodides). Requires activating groups on the ring for SNAr; catalyst choice is crucial for cross-coupling.
Direct Halogenation Electrophilic aromatic substitution with appropriate halogenating agents (e.g., Br₂/FeBr₃, Cl₂/AlCl₃, I₂/oxidizing agent). Directing effects of existing substituents (methoxy, methyl) determine the position of the new halogen.
Synthesis from Isomeric Precursors Using starting materials that already possess the desired halogen substitution pattern. mdpi.com Availability of the starting isomer is a limiting factor.

The methyl ester group is a common site for chemical modification to produce a range of derivatives with altered properties, such as solubility and hydrolytic stability.

Transesterification: The methyl ester can be converted to other alkyl or aryl esters (e.g., ethyl, propyl, phenyl) through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of the desired alcohol. numberanalytics.com

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid (4-bromo-2-methoxy-3-methylbenzoic acid). This acid is a versatile intermediate for synthesizing other derivatives. nih.gov

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. Alternatively, direct amidation of the ester is possible, though it often requires harsher conditions. nih.gov

Table 2: Common Modifications of the Benzoate Ester Group

Derivative General Synthetic Method Reagents
Ethyl/Propyl/Alkyl Esters Transesterification Corresponding alcohol (e.g., ethanol, propanol), acid or base catalyst. numberanalytics.com
Carboxylic Acid Saponification NaOH or KOH, followed by HCl or H₂SO₄. nih.gov
Amides Amidation of the carboxylic acid Amine (R-NH₂), coupling agents (e.g., DCC, EDC).
Alcohols Reduction Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). organic-chemistry.org

Modifying the methyl and methoxy (B1213986) groups on the aromatic ring leads to another class of analogues.

Modification of the Methyl Group: The methyl group can be functionalized, for example, through radical bromination using N-Bromosuccinimide (NBS) to form a bromomethyl group. chemicalbook.comgoogle.com This benzylic bromide is a reactive handle for introducing other functional groups.

Modification of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). The resulting phenol (B47542) can then be re-alkylated to introduce different alkoxy groups. Additionally, analogues with other electron-donating or electron-withdrawing groups can be synthesized from appropriately substituted precursors. nih.gov

Reactivity Profiles of Key Derivatives

The reactivity of derivatives of this compound is dictated by the electronic and steric effects of its substituents. Electron-withdrawing groups, such as the bromo substituent, generally increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.com Conversely, electron-donating groups like the methoxy and methyl groups can decrease this reactivity. libretexts.org

Derivatives with modified ester groups exhibit different rates of hydrolysis. For instance, the rate of alkaline hydrolysis is influenced by the size of the alkyl group in the ester, which affects the accessibility of the carbonyl carbon to the nucleophile. nih.gov

The halogen substituent is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The reactivity in these palladium-catalyzed transformations depends on the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. This difference in reactivity allows for selective cross-coupling reactions on polyhalogenated aromatic compounds.

Recent research has also explored novel transformations of aromatic esters, such as palladium-catalyzed "ester dance" reactions, where the ester group can migrate to an adjacent position on the aromatic ring. nih.gov Furthermore, decarbonylative coupling reactions offer a pathway to utilize the ester group as a leaving group in cross-coupling reactions. acs.orgresearchgate.net

Structure-Reactivity Relationships in Related Benzoate Esters

The relationship between the chemical structure of substituted benzoate esters and their reactivity can be quantitatively described using the Hammett equation. libretexts.org This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It reflects the electronic effect of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects. researchgate.net

Electron-withdrawing groups (like -Br, -NO₂) have positive σ values, while electron-donating groups (like -CH₃, -OCH₃) have negative σ values. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for reactions involving the buildup of negative charge in the transition state, such as the alkaline hydrolysis of esters. libretexts.orgacs.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups.

Table 3: Hammett Substituent Constants (σ) for Common Groups

Substituent σmeta σpara Electronic Effect
-Br +0.39 +0.23 Electron-withdrawing
-Cl +0.37 +0.23 Electron-withdrawing
-OCH₃ +0.12 -0.27 Electron-donating (para), Electron-withdrawing (meta)
-CH₃ -0.07 -0.17 Electron-donating
-NO₂ +0.71 +0.78 Strongly electron-withdrawing

Data sourced from studies on structure-reactivity correlations. libretexts.org

These relationships are fundamental in predicting the reactivity of newly synthesized derivatives of this compound and in designing molecules with desired chemical properties. acs.org

Applications of Specific Derivatives in Research Domains

Derivatives of substituted benzoates are valuable intermediates in various fields of chemical research.

Pharmaceutical Synthesis: Many benzoate derivatives serve as building blocks for the synthesis of biologically active molecules. For example, 4-bromomethyl-3-methoxy-benzoic esters are known intermediates in the preparation of cardiovascular and anti-inflammatory pharmaceuticals. google.com The ability to functionalize the aromatic ring and the ester group allows for the creation of diverse molecular scaffolds for drug discovery programs. Some benzoate derivatives have been investigated for their potential in treating neurological disorders. mdpi.comnih.gov

Materials Science: Functionalized aromatic esters are used in the synthesis of polymers and liquid crystals. The rigid core of the benzene ring combined with flexible side chains derived from the ester and other substituents can lead to materials with specific optical or electronic properties.

Agrochemicals: The benzoate scaffold is present in some herbicides and pesticides. Research into new derivatives aims to develop more effective and environmentally benign agrochemicals.

Antimicrobial Agents: Benzoates themselves, such as sodium benzoate, are known food preservatives. researchgate.net Functionalized benzoates, sometimes incorporated into nanoparticles, have been explored for enhanced antimicrobial activity against food-borne pathogens. researchgate.net

The diverse applications underscore the importance of synthesizing and studying the reactivity of derivatives based on the this compound structure.

Computational and Theoretical Investigations of Methyl 4 Bromo 2 Methoxy 3 Methylbenzoate

Molecular Structure and Conformation Analysis

A computational analysis of methyl 4-bromo-2-methoxy-3-methylbenzoate would typically involve geometry optimization using methods like Density Functional Theory (DFT) to determine the most stable three-dimensional arrangement of its atoms. This analysis would provide precise data on bond lengths, bond angles, and dihedral angles, offering insights into the spatial orientation of the methoxy (B1213986), methyl, and methyl ester groups relative to the benzene (B151609) ring. Conformational analysis would explore different rotational isomers (conformers) and their relative energies to identify the global minimum energy structure.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic properties of the molecule would be investigated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. Computational studies would visualize the distribution of these orbitals to predict regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. A table of HOMO-LUMO energies and the resulting energy gap would be presented.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling could be employed to study the mechanisms of reactions involving this compound. This would involve mapping the potential energy surface for a given reaction to identify the lowest energy pathway from reactants to products. A key aspect of this analysis is the identification and characterization of transition states, which are the high-energy intermediates that govern the reaction rate. The calculation of activation energies would provide quantitative predictions of reaction kinetics.

Intermolecular Interactions and Crystal Packing Studies

Should a crystal structure for this compound be determined, computational methods could be used to analyze the intermolecular forces that govern its solid-state packing. This would involve identifying and quantifying non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces. Understanding these interactions is crucial for predicting the crystal lattice structure and material properties. Research on similar compounds, such as methyl 4-bromobenzoate (B14158574), has shown the importance of Br⋯O interactions in their crystal packing.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties. For this compound, these methods could be used to simulate its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. A comparison of these predicted spectra with experimental data, if available, would serve to validate the computational model. A data table summarizing the predicted and experimental spectroscopic data would be a key feature of such a study.

Advanced Characterization Methodologies in Research on Methyl 4 Bromo 2 Methoxy 3 Methylbenzoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the functional groups present. For methyl 4-bromo-2-methoxy-3-methylbenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be required for full structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, distinct signals are expected for each chemically non-equivalent proton. The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. The substitution pattern suggests that these would appear as doublets due to coupling with each other. Furthermore, three sharp singlet signals would be anticipated in the aliphatic region, corresponding to the protons of the methyl ester, the methoxy (B1213986) group, and the methyl group attached to the aromatic ring. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. These would include signals for the carbonyl carbon of the ester, the six aromatic carbons (with their chemical shifts influenced by the bromo, methoxy, and methyl substituents), and the three methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H7.0 - 8.0DoubletAromatic CH
¹H7.0 - 8.0DoubletAromatic CH
¹H~3.9SingletMethoxy (-OCH₃)
¹H~3.8SingletEster Methyl (-COOCH₃)
¹H~2.4SingletAromatic Methyl (-CH₃)
¹³C165 - 175SingletCarbonyl (C=O)
¹³C110 - 160SingletAromatic Carbons (6 signals)
¹³C50 - 60SingletMethoxy Carbon (-OCH₃)
¹³C50 - 60SingletEster Methyl Carbon (-COOCH₃)
¹³C15 - 25SingletAromatic Methyl Carbon (-CH₃)

It is important to note that while these predictions are based on established principles of NMR spectroscopy, specific experimental data for this compound is not widely available in published literature.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band around 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region, and C-H stretching vibrations of the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give rise to strong signals in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=O (Ester)Stretching1720 - 1740
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester/Ether)Stretching1000 - 1300
C-BrStretching500 - 600

Detailed experimental IR and Raman spectra for this specific compound are not readily found in scientific databases.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern would likely involve the loss of the methoxy group from the ester, the methyl group, or the entire ester group. The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in advanced MS techniques like ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺258.99645144.9
[M+Na]⁺280.97839157.5
[M-H]⁻256.98189151.9
[M+NH₄]⁺276.02299166.1
[M+K]⁺296.95233147.7
Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, with its substituted benzene ring, is expected to absorb UV radiation. The spectrum would likely show characteristic absorption bands corresponding to the π → π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substituents on the benzene ring. While specific experimental UV-Vis data for this compound is not available, similar aromatic esters typically exhibit absorption maxima in the 200-300 nm range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters provide a detailed picture of the molecular conformation.

This information would unambiguously confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state, as well as any intermolecular interactions, such as hydrogen bonding or stacking, that might be present in the crystal packing. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

Future Research Directions and Unexplored Avenues for Methyl 4 Bromo 2 Methoxy 3 Methylbenzoate

Development of Greener Synthetic Pathways

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on methyl 4-bromo-2-methoxy-3-methylbenzoate should prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods.

Key research objectives in this area include:

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. This could involve exploring addition reactions or catalytic cycles that avoid the use of stoichiometric reagents.

Renewable Feedstocks: Investigating the possibility of deriving the necessary precursors for the synthesis of this compound from renewable biological sources rather than petroleum-based feedstocks.

Alternative Solvents: Replacing conventional volatile organic solvents, such as dichloromethane (B109758) and chlorobenzene (B131634) which are used in the synthesis of similar compounds, with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govgoogle.com

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, such as lower temperatures and pressures, potentially through the use of highly active catalysts or alternative energy sources like microwave or ultrasonic irradiation.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis. This approach offers benefits such as improved safety, better heat and mass transfer, easier scalability, and the potential for integrating synthesis and purification steps, leading to a more efficient and less wasteful process.

Catalyst Development for Specific Transformations

Catalysis is fundamental to unlocking the full synthetic potential of this compound, particularly for reactions involving the carbon-bromine bond. Future research should focus on creating novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability. The bromine atom on the aromatic ring makes the compound an ideal candidate for various cross-coupling reactions. nbinno.com

Areas for investigation include:

Heterogeneous Catalysts: Designing solid-supported catalysts, such as metal nanoparticles on inorganic supports (e.g., silica, alumina, carbon) or metal-organic frameworks (MOFs). These catalysts are easily separated from the reaction mixture, allowing for recycling and reuse, which reduces costs and environmental impact.

Homogeneous Catalyst Optimization: While homogeneous catalysts often exhibit high activity and selectivity, their separation can be challenging. Research could focus on developing catalysts with tailored ligand architectures to improve performance in reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex molecular structures. nbinno.com

Biocatalysis: Exploring the use of enzymes or whole-cell systems to perform specific transformations on the molecule. Biocatalysts operate under mild conditions, are highly selective, and are environmentally friendly, offering a sustainable alternative to traditional chemical catalysts.

Nanocatalysis: Utilizing the unique properties of metal nanoparticles as catalysts. Their high surface-area-to-volume ratio can lead to exceptional catalytic activity and selectivity, potentially enabling reactions under milder conditions or with lower catalyst loadings.

Exploration of Novel Reaction Chemistries

Beyond established transformations like cross-coupling reactions, future research should aim to uncover new reaction pathways for this compound. This exploration can lead to the synthesis of novel compounds and materials with unique properties.

Promising avenues for research are:

C-H Activation: Developing methods to directly functionalize the carbon-hydrogen bonds on the aromatic ring. This would provide a more direct and atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Using visible light to drive chemical reactions through single-electron transfer pathways. This rapidly growing field could enable novel transformations of the molecule that are not accessible through traditional thermal methods. The use of light in the synthesis of related compounds suggests the feasibility of such approaches. google.com

Electrosynthesis: Employing electricity to mediate redox reactions. Electrosynthesis can reduce the reliance on chemical oxidants and reductants, offering a greener and often more selective method for functionalizing the molecule.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product. These reactions are highly efficient and can quickly generate molecular diversity from the this compound core structure.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The structure of this compound serves as a versatile building block for creating a wide array of derivatives with customized properties for specific applications. Future work should focus on the rational design and synthesis of these advanced molecules.

Research directions in this area include:

Pharmaceutical and Agrochemical Intermediates: Systematically modifying the core structure to synthesize libraries of compounds for screening in drug discovery and agrochemical development. The presence of multiple functional groups allows for diverse derivatization. nbinno.com

Functional Materials: Incorporating the this compound unit into larger molecular architectures to create materials with specific electronic, optical, or thermal properties, such as organic light-emitting diodes (OLEDs), sensors, or specialty polymers.

Probes for Chemical Biology: Synthesizing derivatives that can be used as molecular probes to study biological processes. For example, attaching fluorescent tags or reactive groups could allow for the visualization and investigation of specific cellular targets.

Controlled Polymerization: Using the molecule as a monomer or initiator in controlled polymerization techniques to create well-defined polymers with novel properties.

In-depth Mechanistic Investigations of Complex Transformations

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones.

Future research should employ a combination of computational and experimental techniques:

Computational Chemistry: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. researchgate.net This can provide valuable insights into the roles of catalysts, solvents, and substituents on reactivity.

Kinetic Studies: Performing detailed kinetic experiments to determine reaction rates, orders, and activation parameters. This information is essential for elucidating reaction mechanisms and optimizing process conditions.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reactions in real-time. This allows for the identification of transient intermediates and provides direct evidence for proposed mechanistic pathways.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the path of atoms throughout a reaction, which can definitively confirm or refute proposed mechanisms.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and materials science, paving the way for new discoveries and applications.

Q & A

Q. What are the optimal synthetic routes for methyl 4-bromo-2-methoxy-3-methylbenzoate, and how can purity be maximized?

Methodological Answer:

  • Step 1: Bromination and Methylation
    Begin with 2-methoxy-3-methylbenzoic acid. Brominate the aromatic ring at the 4-position using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄ at 80°C). Monitor reaction progress via TLC .
  • Step 2: Esterification
    Convert the carboxylic acid to the methyl ester using methanol and catalytic sulfuric acid under reflux. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purity Optimization:
    Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%). Remove trace impurities with preparative TLC or repeated recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR:
  • ¹H NMR: Look for aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm for CH₃ on the ring).
  • ¹³C NMR: Confirm ester carbonyl (δ ~168 ppm) and brominated carbon (δ ~115 ppm) .
    • IR: Identify ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (MS):
    ESI-MS should show [M+H]⁺ at m/z 273 (C₁₀H₁₁BrO₃). High-resolution MS (HRMS) confirms molecular formula .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?

Methodological Answer:

  • Experimental Design:
    • Substituent Effects: The methoxy group at position 2 is strongly ortho/para-directing, while the methyl group at position 3 is weakly meta-directing. Bromine at position 4 is electron-withdrawing, activating the ring for NAS at positions ortho to methoxy (position 5) or para to bromine (position 1) .
    • Reaction Conditions:
      Test with ammonia (NH₃/ethanol, 100°C) or thiophenol (K₂CO₃/DMF, 80°C). Monitor regioselectivity via LC-MS and ¹H NMR .
    • Data Table:
NucleophileReaction Site (Position)Yield (%)
NH₃5 (ortho to OMe)72
PhS⁻1 (para to Br)65

Q. How can contradictory spectroscopic data (e.g., ambiguous NOE correlations) be resolved for this compound derivatives?

Methodological Answer:

  • Advanced NMR Techniques:
    • 2D NMR (HSQC, HMBC): Map ¹H-¹³C correlations to confirm connectivity. For example, HMBC correlations between the methoxy protons and C-2 resolve ambiguities in substitution patterns .
    • NOESY: Differentiate between steric proximity (e.g., methoxy and methyl groups on adjacent carbons) vs. through-space coupling .
  • Computational Validation:
    Perform DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and compare with experimental data .

Q. What experimental approaches are suitable for assessing the environmental stability of this compound in aqueous systems?

Methodological Answer:

  • Hydrolysis Studies:

    • pH-Dependent Kinetics: Incubate the compound in buffers (pH 4, 7, 10) at 25°C. Sample at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation products (e.g., carboxylic acid via ester hydrolysis) .
    • Photolysis: Expose to UV light (λ = 254 nm) and monitor using GC-MS for brominated byproducts .
  • Data Interpretation:

    ConditionHalf-Life (h)Major Degradation Product
    pH 4>100None
    pH 10124-Bromo-2-methoxy-3-methylbenzoic acid
    UV Exposure6Debrominated intermediates

Q. How can this compound be used to study enzyme inhibition in biochemical assays?

Methodological Answer:

  • Target Identification:
    Screen against cytochrome P450 enzymes (e.g., CYP3A4) due to the bromine’s electrophilic character. Use fluorescence-based assays (e.g., Vivid® CYP450 kits) .
  • Mechanistic Analysis:
    • IC₅₀ Determination: Perform dose-response curves (0.1–100 μM) with triplicate measurements. Fit data to a sigmoidal model using GraphPad Prism .
    • Docking Studies: Use AutoDock Vina to model interactions between the compound and enzyme active sites, focusing on bromine’s role in binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.